molecular formula C27H21N3O3S2 B2777046 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361170-69-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2777046
CAS No.: 361170-69-6
M. Wt: 499.6
InChI Key: KCDCMMDLWWOXSB-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied due to their wide range of biological activities .

Scientific Research Applications

Anticancer Properties

Research has highlighted the synthesis and evaluation of derivatives structurally related to the compound for their anticancer activity. For instance, a series of substituted benzamides was synthesized and demonstrated moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting potential therapeutic applications in cancer treatment (Ravinaik et al., 2021). Similarly, novel compounds containing benzothiazole moieties have been synthesized and evaluated for their anticancer activities, indicating a promising avenue for the development of new anticancer agents (Senthilkumar et al., 2021).

Antimicrobial and Antifungal Effects

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of benzothiazole derivatives. These compounds displayed significant inhibitory effects against various bacterial and fungal strains, suggesting their potential as new antimicrobial and antifungal agents (Bikobo et al., 2017). The research underscores the importance of these compounds in addressing the growing issue of antimicrobial resistance.

Anticonvulsant Activity

Research into benzothiazole derivatives has also extended into the exploration of their anticonvulsant properties. Synthesis and evaluation of these derivatives have shown promising results in models of epilepsy, indicating their potential as novel anticonvulsant agents (Khokra et al., 2019).

Ion Channel Inhibition

Another significant application is the synthesis of benzothiazole analogs as potent Kv1.3 ion channel blockers. These analogs demonstrated similar potency to known inhibitors, showing potential for therapeutic applications in diseases modulated by Kv1.3 activity (Haffner et al., 2010).

Future Directions

The future directions for the study of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-30(22-10-3-2-4-11-22)35(32,33)23-16-14-19(15-17-23)26(31)28-21-9-7-8-20(18-21)27-29-24-12-5-6-13-25(24)34-27/h2-18H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDCMMDLWWOXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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